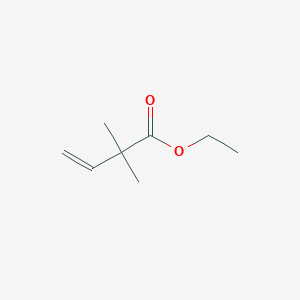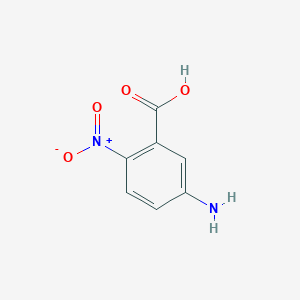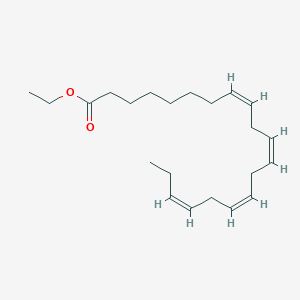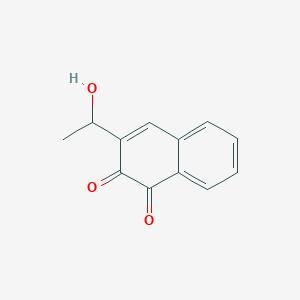
3-(1-Hydroxyethyl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its common name, Juglone, and has been found in several plants, including the black walnut tree.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of several signaling pathways, including the NF-kappaB and MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(1-Hydroxyethyl)naphthalene-1,2-dione are diverse and depend on the intended application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to protect against oxidative stress. Additionally, it has been shown to improve cognitive function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of using 3-(1-Hydroxyethyl)naphthalene-1,2-dione in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of 3-(1-Hydroxyethyl)naphthalene-1,2-dione. One area of interest is the development of novel therapeutic agents based on its structure and properties. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, the potential applications of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in agriculture and environmental science are also areas of interest for future research.
Conclusion
In conclusion, 3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel therapeutic agents based on its properties.
Métodos De Síntesis
The synthesis of 3-(1-Hydroxyethyl)naphthalene-1,2-dione can be achieved through several methods, including the oxidation of juglone with potassium permanganate or hydrogen peroxide, the reduction of 5-hydroxy-1,4-naphthoquinone with sodium borohydride, and the reaction of 1,2-naphthoquinone with ethylene glycol. Each synthesis method has its advantages and limitations, and the choice of method depends on the intended application.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)naphthalene-1,2-dione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, antiviral, and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
129113-09-3 |
|---|---|
Nombre del producto |
3-(1-Hydroxyethyl)naphthalene-1,2-dione |
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |
Clave InChI |
BDCMHJPWOKIQID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
Sinónimos |
1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



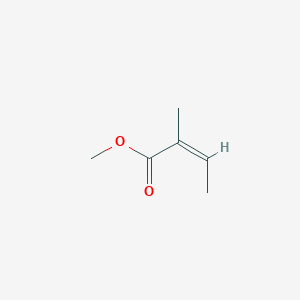
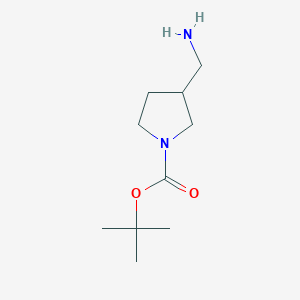
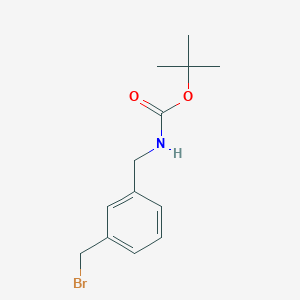
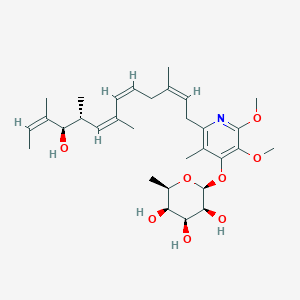
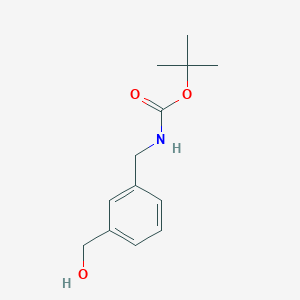
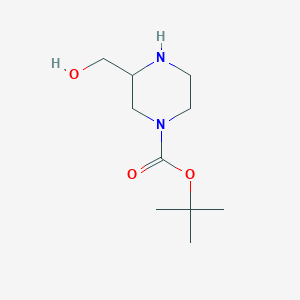
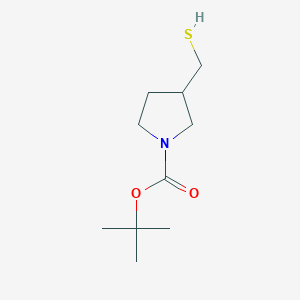
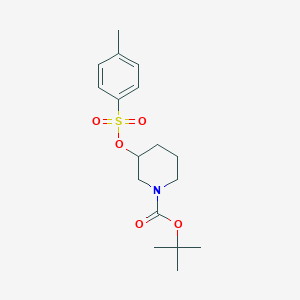
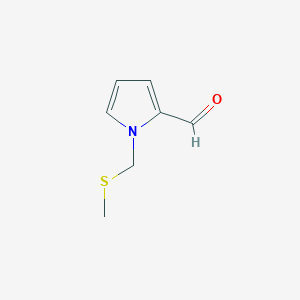
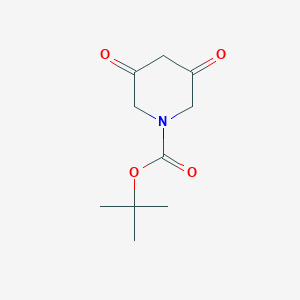
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
